molecular formula C16H11N5 B2792178 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 217462-07-2

3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2792178
CAS No.: 217462-07-2
M. Wt: 273.299
InChI Key: YYZIOENFXKNLSW-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile (IUPAC: 1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile) is a pyrazole-based heterocyclic compound with the molecular formula C₁₄H₁₀N₄ and a molecular weight of 234.26 g/mol . Its structure features a phenyl group at position 1, a pyrrole substituent at position 5, and a cyanomethyl group at position 3, contributing to its planar geometry and high polarity (topological polar surface area: 46.5 Ų) . This compound is a versatile intermediate in medicinal and agrochemical synthesis, particularly for constructing hybrid molecules and fused heterocycles .

Properties

IUPAC Name

3-(cyanomethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c17-9-8-15-14(12-18)16(20-10-4-5-11-20)21(19-15)13-6-2-1-3-7-13/h1-7,10-11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIOENFXKNLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can involve multiple synthetic routes. A common method starts with the formation of the pyrazole ring. For instance:

  • Cyclization Reaction: A precursor such as 1-phenyl-3-(pyrrol-1-yl)prop-2-yne reacts with hydrazine hydrate to form the pyrazole core.

  • Cyanomethylation: This core compound then undergoes cyanomethylation through the reaction with a cyanomethylating agent, like chloroacetonitrile, under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

  • Final Assembly: The resulting compound is this compound.

Industrial Production Methods

In an industrial setting, the synthesis would scale up these reactions, often in continuous flow reactors for better control of reaction conditions and product quality. The use of catalysts, such as palladium or nickel complexes, may also enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form pyrazole-based ketones or acids.

  • Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride can yield corresponding amines or alcohols.

  • Substitution: It can undergo nucleophilic substitutions, especially at the cyanomethyl group, with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in alkaline conditions.

  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

  • Substitution: Sodium or potassium hydroxide in ethanol or water.

Major Products Formed

  • Oxidation: Pyrazole ketones or acids.

  • Reduction: Pyrazole amines or alcohols.

  • Substitution: Pyrazole derivatives with amine, alcohol, or thiol groups attached.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, as anticancer agents. Research indicates that such compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, one study demonstrated that pyrazole derivatives could act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancer pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Pyrazoles are often screened for their antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. The introduction of the cyanomethyl group may enhance these properties by increasing lipophilicity, allowing better membrane penetration .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

One-Pot Synthesis Techniques

The synthesis of this compound can be achieved through various one-pot synthetic methods. These methods are advantageous as they streamline the synthesis process, reduce the number of steps, and minimize waste. For example, multi-component reactions involving aldehydes, malononitrile, and hydrazines have been successfully employed to generate pyrazole derivatives efficiently .

Reactivity and Functionalization

The presence of multiple reactive sites in the compound allows for further functionalization. This versatility can lead to the development of new derivatives with tailored biological activities. The cyanomethyl group can undergo nucleophilic substitution reactions, providing pathways to synthesize more complex molecules .

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives revealed that modifications at the 4-position significantly enhanced anticancer activity against several cancer cell lines. The inclusion of the cyanomethyl group was found to increase potency by facilitating interactions with target proteins involved in tumor growth .

Case Study 2: Antimicrobial Screening

In a screening assay against common bacterial strains, several pyrazole derivatives exhibited significant antibacterial activity. The study concluded that compounds with electron-withdrawing groups like cyanomethyl showed improved efficacy compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism by which 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exerts its effects generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyanomethyl and pyrrol groups allow it to form stable interactions through hydrogen bonding, hydrophobic effects, and π-π stacking with aromatic systems, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbonitriles

The compound’s reactivity and applications can be contextualized by comparing it to analogous pyrazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Applications / Reactivity Reference
3-(Cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile Phenyl, pyrrole, cyanomethyl 234.26 Precursor for fused heterocycles (e.g., pyrazoloquinazolines)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Chlorophenyl, methoxyphenyl, dihydropyrano ring 418.88 Anticancer agents; high yield (80%)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Tetrazole-thioether, phenyl 355.1 Antimicrobial activity; moderate yield (66.64%)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) Trifluoromethyl, sulfinyl, dichlorophenyl 437.15 Broad-spectrum insecticide
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (3c) Methylthio 169.21 Intermediate for thienopyridines

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility The target compound’s pyrrole and cyanomethyl groups enable cyclocondensation reactions (e.g., with β-cycloketols) to form pyrazolo[1,5-a]quinazolines . In contrast, dihydropyrano-pyrazoles (e.g., 3s) exhibit reactivity dominated by their fused pyrano ring, favoring nucleophilic additions . Unlike fipronil, which contains electron-withdrawing substituents (Cl, CF₃) for pesticidal activity, the target compound’s electron-rich pyrrole moiety directs it toward heterocyclic fusion rather than bioactivity .

Thermal and Spectral Properties The target compound lacks reported melting points, whereas analogs like 3s (m.p. 170–171°C) and 6d (m.p. 173°C) show defined thermal stability due to crystalline packing . ¹H NMR shifts for the target compound’s pyrrole protons (~6.8–7.6 ppm) align with other pyrazole-pyrrole hybrids, contrasting with dihydropyrano derivatives (e.g., 3s: δ 5.85 ppm for pyrano-H) .

Biological and Industrial Relevance Fipronil and ethiprole (pesticides) highlight the importance of sulfinyl/sulfur-containing substituents for insecticidal activity, a feature absent in the target compound . The target compound’s cyanomethyl group facilitates nucleophilic displacement, enabling hybrid molecule synthesis (e.g., with nicotinonitrile units) .

Biological Activity

The compound 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of This compound typically involves multi-step reactions, often starting from readily available pyrazole derivatives. The incorporation of the cyanomethyl and pyrrole moieties enhances the compound's biological profile.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activity observed in related compounds:

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
Compound AE. coli1562.5
Compound BS. aureus2031.25
Compound CP. mirabilis18125

These results suggest that the introduction of specific functional groups can enhance antimicrobial efficacy, making these compounds promising candidates for further development in treating infections .

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds derived from pyrazoles have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac:

CompoundIC50 (μg/mL)Comparison Drug (IC50 μg/mL)
Compound D60.56Diclofenac (54.65)
Compound E57.24Diclofenac (54.65)

This indicates that modifications to the pyrazole structure can lead to compounds with significant anti-inflammatory properties .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and screened against E. coli and S. aureus. The study found that certain substitutions on the pyrazole ring significantly enhanced antimicrobial activity, with some compounds achieving MIC values lower than traditional antibiotics .
  • Investigation of Anti-inflammatory Effects : Research focused on a subset of pyrazole derivatives revealed their ability to inhibit COX enzymes effectively, indicating their potential as anti-inflammatory agents in clinical settings .
  • Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile?

  • Methodological Answer : Cyclocondensation reactions are widely employed. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (a precursor) reacts with hydroxycyclohexanones under reflux in ethanol to form pyrazolo[1,5-a]quinazoline derivatives. Key parameters include solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C). Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. Which spectroscopic and crystallographic techniques validate the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, nitrile signals at ~110 ppm in ¹³C). IR identifies functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement ( ) resolves bond lengths and angles. For example, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde (a structural analog) shows a planar pyrazole ring (dihedral angle: 8.2° with the phenyl group) .

Q. How can researchers assess the reactivity of the cyanomethyl and pyrrole substituents?

  • Methodological Answer :

  • Cyanomethyl Group : Participate in nucleophilic additions (e.g., with amines to form amidines) or cycloadditions (e.g., Huisgen click chemistry with azides).
  • Pyrrole Substituent : Electrophilic substitution (e.g., bromination at the β-position) or coordination to metal catalysts (e.g., Pd in cross-coupling reactions).
  • Monitor reactivity via LC-MS and isolate intermediates using preparative HPLC .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrazoles) to assess electron transport properties.
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like enoyl-ACP reductase (InhA) for antitubercular activity prediction. For example, pyrrolyl pyrazoline carbaldehydes show binding energies of −9.2 kcal/mol to InhA (PDB: 4TZK) .
  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer :

  • Optimization Studies : Vary molar ratios (e.g., 1:1 to 1:1.5 precursor:catalyst), solvents (DMF vs. THF), and catalysts (p-TsOH vs. FeCl₃). For example, microwave-assisted synthesis (100 W, 120°C) reduces reaction time from 24 h to 2 h, improving yields by 15–20% .
  • DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., temperature > solvent polarity).

Q. What strategies control regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrole nitrogen) to steer electrophilic attacks to the cyanomethyl site.
  • Metal Catalysis : Use Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura coupling at the pyrazole C-4 position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nitrile reactivity over pyrrole substitution .

Key Notes

  • Methodological Focus : Emphasized experimental design, data validation, and advanced computational techniques.
  • Structural Insights : Leveraged crystallographic data (SHELX) and spectroscopic workflows for reproducibility.

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